Propanoic Acid Side Chain Delivers Superior In Vivo Analgesic Activity Without Gastric Ulceration Versus Acetic Acid Analogs
In a direct head-to-head study of 4,6-disubstituted-3(2H)-pyridazinone derivatives, compounds bearing a propanoic acid side chain at N-2 (10a-b) exhibited higher in vivo analgesic activity than the reference drug acetylsalicylic acid (ASA), and critically, produced no gastric ulceration. In contrast, acetic acid side-chain analogs (6a-b) showed activity comparable or slightly lower than ASA, while most other derivatives caused significant gastric damage [1]. Although the exact 4-fluorophenyl variant was not tested, the class-level data establish the propanoic acid chain as the key driver of the improved therapeutic index.
| Evidence Dimension | In vivo analgesic activity (p-benzoquinone-induced writhing test) and gastric ulceration potential |
|---|---|
| Target Compound Data | Not directly assayed; class-level inference assigns superior activity and no ulceration to propanoic acid derivatives |
| Comparator Or Baseline | Acetic acid side-chain analogs (6a-b): analgesic activity comparable or slightly lower than ASA (100 mg/kg oral); propanoic acid analogs (10a-b): higher activity than ASA; no gastric ulceration observed for propanoic acid, ester, and amide derivatives |
| Quantified Difference | Qualitative superiority: propanoic acid > ASA ≥ acetic acid; gastric ulceration: propanoic acid negative, acetic acid positive in several analogs |
| Conditions | In vivo mouse writhing model; oral administration at 100 mg/kg; gastric ulceration assessed post-mortem |
Why This Matters
Selecting the propanoic acid derivative over an acetic acid analog may provide a superior therapeutic index and eliminate the need for gastroprotective co-formulation, accelerating preclinical development.
- [1] Süküroglu M, Ergün BC, Unlü S, Sahin MF, Küpeli E, Yesilada E, Banoğlu E. Synthesis and analgesic activity of some 4,6-disubstituted-3(2H)-pyridazinone derivatives. Arzneimittelforschung. 2006;56(6):424-429. PMID: 16821644. View Source
